molecular formula C9H12N2O2 B1583879 N-Isopropyl-4-nitroaniline CAS No. 25186-43-0

N-Isopropyl-4-nitroaniline

Cat. No.: B1583879
CAS No.: 25186-43-0
M. Wt: 180.2 g/mol
InChI Key: VTSUWHFLMJLYKN-UHFFFAOYSA-N
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Description

N-Isopropyl-4-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-propan-2-ylaniline
Source PubChem
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InChI

InChI=1S/C9H12N2O2/c1-7(2)10-8-3-5-9(6-4-8)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSUWHFLMJLYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067067
Record name Benzenamine, N-(1-methylethyl)-4-nitro-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25186-43-0
Record name N-(1-Methylethyl)-4-nitrobenzenamine
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Record name Benzenamine, N-(1-methylethyl)-4-nitro-
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Record name Benzenamine, N-(1-methylethyl)-4-nitro-
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Record name Benzenamine, N-(1-methylethyl)-4-nitro-
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Record name N-isopropyl-4-nitroaniline
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Record name N-ISOPROPYL-4-NITROANILINE
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Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of N-Isopropyl-4-nitroaniline is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The nitro group (-NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. For instance, in the related compound 4-nitroaniline (B120555), these bands appear around 1580 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric). jchps.com The presence of intermolecular hydrogen bonding and inductive effects can influence the position of these bands. jchps.com The N-H stretching frequency in primary aromatic amines generally occurs in the 3300-3500 cm⁻¹ region. jchps.com In a study on p-nitroaniline, N-H stretching vibrations were observed between 3350 cm⁻¹ and 3482 cm⁻¹. usc.edu Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. jchps.com The C-N stretching vibrations for 4-nitroaniline have been identified around 1265-1273 cm⁻¹. jchps.com

A detailed assignment of the fundamental vibrational frequencies for the related compound 4-nitroaniline, based on experimental and computational studies, provides a reference for interpreting the spectrum of its N-isopropyl derivative.

Table 1: Selected FTIR Vibrational Frequencies for 4-Nitroaniline

Vibrational AssignmentObserved Frequency (cm⁻¹)
Asymmetric NO₂ Stretch1580
Symmetric NO₂ Stretch1320
N-H Stretch3350-3482
Aromatic C-H Stretch3041-3100
C-N Stretch1265-1270

Data sourced from studies on 4-nitroaniline. jchps.comusc.edu

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FTIR, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. In the FT-Raman spectrum of 4-nitroaniline, the C-H stretching vibrations are observed in the range of 3038-3098 cm⁻¹. jchps.com The C-H in-plane bending vibrations appear between 1095 cm⁻¹ and 1155 cm⁻¹. jchps.com The asymmetric and symmetric stretching vibrations of the nitro group are found at approximately 1583 cm⁻¹ and 1318 cm⁻¹, respectively. jchps.com The deformation vibration of the nitro group is seen around 835 cm⁻¹. jchps.com

The combination of FTIR and FT-Raman data allows for a comprehensive vibrational analysis, as demonstrated in studies of similar molecules like 2,6-dibromo-4-nitroaniline (B165464) and 2,4-dichloro-6-nitrophenol. nih.govnih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for 4-Nitroaniline

Vibrational AssignmentObserved Frequency (cm⁻¹)
Asymmetric NO₂ Stretch1583
Symmetric NO₂ Stretch1318
Aromatic C-H Stretch3038-3098
C-H In-plane Bend1095-1155
NO₂ Deformation835

Data sourced from a study on 4-nitroaniline. jchps.com

Analysis of N-H and O-H Stretching Vibrations in Related Compounds

The study of N-H and O-H stretching vibrations is crucial for understanding intermolecular interactions, such as hydrogen bonding. In primary aromatic amines, the N-H stretching frequencies are typically found in the 3300-3500 cm⁻¹ region. jchps.comyoutube.com These can be distinguished from O-H bands, which are generally broader. youtube.com The formation of hydrogen bonds, for instance in cocrystals involving phenols and anilines, leads to shifts in the corresponding stretching frequencies. researchgate.net A small shift in the N-H stretching frequency can suggest that the N-H group is not directly involved in complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the isopropyl group. In the related compound p-nitroaniline, the aromatic protons appear as doublets at approximately 8.0 ppm and 6.6-6.7 ppm. rsc.orgchemicalbook.com For this compound, key peaks would include those for the aromatic protons, with expected chemical shifts in the range of δ 7.5–8.5 ppm for the nitro-substituted benzene (B151609) ring. The isopropyl group's methyl protons would likely appear as a doublet around δ 1.2–1.4 ppm, while the methine proton would be a multiplet. The amine proton (N-H) may present as a broad singlet between δ 3.5–4.5 ppm.

Table 3: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5
Isopropyl CHMultiplet
Isopropyl CH₃1.2 - 1.4 (doublet)
Amine N-H3.5 - 4.5 (broad singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For p-nitroaniline, the carbon signals have been assigned as follows: C1 (carbon attached to the amino group) at ~156.7 ppm, C4 (carbon attached to the nitro group) at ~136.6 ppm, and the other aromatic carbons at ~127.4 ppm and ~113.4 ppm. rsc.org For N-isopropylaniline, the carbon attached to the nitrogen appears at ~147.2 ppm, the isopropyl methine carbon at ~45.3 ppm, and the methyl carbons at ~23.1 ppm. By combining these data, one can predict the approximate chemical shifts for this compound.

Table 4: ¹³C-NMR Chemical Shift Data for Related Compounds

CompoundC1 (C-NHR)C4 (C-NO₂)Aromatic CHIsopropyl CHIsopropyl CH₃
p-Nitroaniline156.7 ppm136.6 ppm127.4, 113.4 ppm--
N-Isopropylaniline147.2 ppm-129.1, 116.7, 113.1 ppm45.3 ppm23.1 ppm

Data sourced from studies on p-nitroaniline rsc.org and N-isopropylaniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores and electronic environment.

Analysis of Absorption Maxima and Electronic Transitions

This compound exhibits characteristic absorption bands in the UV-Vis spectrum due to electronic transitions within the molecule. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) attached to the benzene ring creates a "push-pull" system, which significantly influences the electronic transitions. jchps.com

The primary electronic transitions observed are typically π → π* and n → π* transitions. tanta.edu.eg The intense absorption bands are often associated with π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. jchps.comtanta.edu.eg The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity. tanta.edu.eg

For nitroanilines, the lowest energy band is often a charge-transfer (CT) band, arising from the transfer of electron density from the amino group to the nitro group through the aromatic ring. ulisboa.pt This intramolecular charge transfer is a key feature of such push-pull molecules and is responsible for their distinct coloration and optical properties. jchps.com The absorption maximum (λmax) for 4-nitroaniline, a closely related compound, has been reported to occur at various wavelengths depending on the solvent, with a significant peak around 380 nm in some solvents, which is attributed to this charge-transfer transition. researchgate.netrsc.org

Table 1: Representative UV-Vis Absorption Data for Related Nitroaniline Compounds

CompoundSolventλmax (nm)Transition Type
4-NitroanilineWater~380Charge Transfer
4-NitroanilineAcetonitrileNot SpecifiedNot Specified
4-NitroanilineVarious Eutectic SolventsNot SpecifiedNot Specified

Note: Specific λmax values for this compound were not available in the searched literature. The data for 4-nitroaniline is provided for comparative purposes.

Solvent Effects on UV-Vis Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound. This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited states of the molecule. youtube.com

In polar solvents, a bathochromic (red) shift, or a shift to longer wavelengths, is often observed for π → π* transitions. This is because the excited state is typically more polar than the ground state in push-pull systems, and is therefore stabilized to a greater extent by polar solvent molecules. tanta.edu.eg Conversely, a hypsochromic (blue) shift, or a shift to shorter wavelengths, can occur for n → π* transitions in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding. tanta.edu.egyoutube.com

Studies on 4-nitroaniline have demonstrated that increasing solvent polarity can lead to a red shift in the absorption maximum, consistent with the stabilization of the charge-transfer excited state. rsc.org For instance, the UV absorption spectrum of 4-nitroaniline in supercritical water showed a red shift with increasing water density, which correlates with an increase in the solvent's polarity parameter. rsc.org The use of non-polar solvents, on the other hand, can sometimes reveal more of the fine vibrational structure of the absorption bands. youtube.com

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry techniques provide crucial structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar compounds like this compound. d-nb.info It typically generates protonated molecular ions, [M+H]+, in the positive ion mode. researchgate.net This technique is known for its ability to produce intact molecular ions with minimal fragmentation, which is advantageous for accurate molecular weight determination. nih.govnih.gov

In a typical ESI-MS analysis, the sample solution is sprayed through a high-voltage capillary, forming charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecule. The molecular weight of this compound is 180.20 g/mol . sigmaaldrich.com

Table 2: Expected ESI-MS Data for this compound

CompoundFormulaMolecular Weight ( g/mol )Expected Ion (Positive Mode)Expected m/z
This compoundC9H12N2O2180.20[M+H]+181.21

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is achieved by using mass analyzers with high resolving power, which can distinguish between ions with very small mass differences. nih.gov

For this compound (C9H12N2O2), HRMS would be used to measure the exact mass of the molecular ion. The calculated exact mass of the neutral molecule is 180.0899, and for the protonated molecule [M+H]+, it is 181.0977. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would confirm the elemental formula of the compound. For instance, a related compound, N-Isopropyl-4-nitrobenzylamine, has a calculated exact mass of 194.1055 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Computational Chemistry and Quantum Mechanical Investigations of N Isopropyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory, a powerful computational method, has been employed to investigate the intricacies of N-Isopropyl-4-nitroaniline's molecular and electronic properties. These calculations offer a microscopic view of the compound, predicting its geometry, vibrational modes, and electronic charge distribution.

Optimization of Molecular Geometries and Electronic Structure

The electronic structure is significantly influenced by the interplay between the electron-donating isopropylamino group (-NHCH(CH₃)₂) and the electron-withdrawing nitro group (-NO₂). This "push-pull" effect across the π-system of the benzene (B151609) ring is a hallmark of this class of compounds and is central to its electronic properties.

Prediction of Vibrational Wavenumbers

The vibrational spectrum of a molecule provides a unique fingerprint, with each peak corresponding to a specific molecular motion. While a detailed table of predicted vibrational wavenumbers for this compound is not available in the reviewed literature, DFT calculations are a standard method for predicting these frequencies. For related molecules like 4-nitroaniline (B120555), DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have shown good agreement with experimental infrared and Raman spectra after applying appropriate scaling factors. These calculations can help assign the observed vibrational bands to specific stretching, bending, and torsional modes within the molecule, such as the characteristic N-H stretching, NO₂ symmetric and asymmetric stretching, and various aromatic C-H and C-C vibrations.

Theoretical Studies of Dipole Moments and Polarizabilities

The distribution of charge within a molecule is quantified by its dipole moment, while its response to an external electric field is described by its polarizability. Both are critical parameters for understanding a molecule's intermolecular interactions and its potential for applications in nonlinear optics.

Theoretical studies using the B3LYP/6-311G(d,p) method have calculated the dipole moment of this compound. thaiscience.info Research on analogous N-substituted 4-nitroaniline derivatives has shown that increasing the size and number of alkyl groups on the amino nitrogen enhances both the dipole moment and the polarizability. This is attributed to the increased electron-donating ability of the alkyl groups, which intensifies the intramolecular charge transfer from the donor to the acceptor group. While specific polarizability values for this compound were not found in the provided search results, it is expected to follow this trend.

Table 1: Calculated Dipole Moment for this compound

Parameter Calculated Value Method

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide crucial information about a molecule's reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. Calculations for this compound using the B3LYP/6-311G(d,p) method have determined the energies of these frontier orbitals. thaiscience.info

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.2286

These values are essential for deriving other quantum chemical parameters that describe the molecule's reactivity.

Correlation of HOMO-LUMO Gap with Reactivity and Optical Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the calculated HOMO-LUMO gap is 5.2968 eV. thaiscience.info This relatively large energy gap suggests that it is a stable molecule. thaiscience.info In comparison to p-nitroaniline (ΔE = 3.8907 eV), this compound is considered more stable. thaiscience.info

The HOMO-LUMO gap also has a strong correlation with the optical properties of a molecule. A smaller energy gap generally corresponds to a molecule that can be excited by lower energy (longer wavelength) light. The intramolecular charge transfer from the electron-donating isopropylamino group (primarily associated with the HOMO) to the electron-withdrawing nitro group (primarily associated with the LUMO) is responsible for the characteristic absorption bands in the ultraviolet-visible spectrum of this type of molecule. A smaller HOMO-LUMO gap is often associated with enhanced nonlinear optical properties, as the electrons are more easily polarized. Studies on similar para-nitroaniline derivatives have shown that modifications that decrease the HOMO-LUMO gap tend to increase the molecular polarizability and hyperpolarizability, which are crucial for second- and third-order nonlinear optical applications.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It provides a visual representation of the charge distribution and is instrumental in predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

The MEP map of a molecule is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color spectrum to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and thus prone to electrophilic attack. Conversely, blue represents areas of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow colors depict regions with intermediate or near-zero potential.

For molecules structurally similar to this compound, such as other N-substituted alkyl derivatives of 4-nitroaniline, computational studies reveal distinct reactivity regions. researchgate.net The strong electron-withdrawing nature of the nitro (-NO₂) group creates a significant region of negative electrostatic potential around its oxygen atoms. This high electron density makes the nitro group a primary site for electrophilic interactions.

Advanced Electron Density Analysis

To gain deeper insights into the bonding and electronic structure of this compound, advanced electron density analysis methods are employed. These include Natural Bond Orbital (NBO) analysis and Bader's "Atoms in Molecules" (AIM) theory.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge transfer within the molecule.

Natural Population Analysis (NPA) is a part of the NBO analysis that calculates the atomic charges based on the occupancies of the natural atomic orbitals. These charges are generally considered more reliable than those obtained from other methods like Mulliken population analysis.

For N-substituted 4-nitroanilines, NBO analysis can quantify the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene ring. The strength of these interactions is evaluated by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction.

While specific NBO and NPA data tables for this compound could not be generated from the available search results, the following table illustrates the kind of data that would be obtained from such an analysis, based on general knowledge of similar molecules.

Table 1: Illustrative Natural Population Analysis (NPA) Charges for this compound

AtomHypothetical NPA Charge (e)
O (in NO₂)-0.45
N (in NO₂)+0.60
C (para to NH)+0.10
C (ipso to NH)-0.20
N (amino)-0.50
H (on N)+0.35
C (isopropyl CH)+0.05
C (isopropyl CH₃)-0.15

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(N_amino)π(C=C_ring)> 5
π(C=C_ring)π(C=C_ring)> 20
LP(O_nitro)σ*(N-C_ring)> 2

Note: This table is for illustrative purposes only and does not represent actual calculated data.

The "Atoms in Molecules" (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. epdf.pub This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topological properties of the electron density, ρ(r).

A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The values of the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)) at the BCP provide insight into the nature of the bond. For covalent bonds, ρ(r_BCP) is typically large and ∇²ρ(r_BCP) is negative. For closed-shell interactions (like ionic bonds or van der Waals interactions), ρ(r_BCP) is small and ∇²ρ(r_BCP) is positive.

For this compound, AIM analysis would be used to characterize the C-N, C-C, C-H, N-O, and potential intramolecular hydrogen bonds. It would provide a quantitative measure of the covalent and electrostatic nature of these interactions.

Specific AIM analysis data for this compound is not available in the searched literature. An illustrative data table is provided below to show the expected format of such an analysis.

Table 3: Illustrative AIM Parameters at Bond Critical Points (BCPs) for this compound

Bondρ(r_BCP) (a.u.)∇²ρ(r_BCP) (a.u.)
C-N (amino)~0.25~-0.5
C-N (nitro)~0.28~-0.7
N-O~0.35~+0.2
C=C (ring)~0.30~-0.8

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Computational Modeling for Molecular Device Characteristics

Computational modeling plays a crucial role in predicting the potential of molecules for use in electronic and optoelectronic devices. For molecules like this compound, which possess a donor-π-acceptor structure, properties such as polarizability and hyperpolarizability are of particular interest for nonlinear optical (NLO) applications.

Studies on similar N-alkyl-4-nitroanilines have shown that increasing the size of the alkyl substituent on the amino nitrogen can enhance the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.net This enhancement is associated with a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity and better NLO properties.

The conductance and rectification properties of such molecules are also of interest in the field of molecular electronics. yale.edu Computational studies can predict how the molecule will behave when placed between two electrodes, which is essential for designing single-molecule diodes and transistors. The orientation of the molecule, its interaction with the electrode surfaces, and its intrinsic electronic structure all influence its performance in a molecular device. rsc.org While direct computational modeling of this compound in a molecular device setup is not found in the reviewed literature, the trends observed in related molecules suggest it could be a candidate for such applications.

Chemical Reactivity and Reaction Mechanisms of N Isopropyl 4 Nitroaniline

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental and widely utilized transformation of nitroaromatic compounds, including N-Isopropyl-4-nitroaniline. wikipedia.orgresearchgate.net This process converts the nitro group into an amino group, yielding N-isopropyl-p-phenylenediamine. This transformation is significant as it opens pathways to a variety of other functional groups and is a key step in the synthesis of dyes and pharmaceuticals. youtube.com

Catalytic Hydrogenation and Electron Transfer Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. wikipedia.orgyoutube.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. youtube.comncert.nic.in For this compound, catalytic hydrogenation effectively reduces the nitro group to an amine. The reaction proceeds through a series of intermediates, often involving the formation of nitroso and hydroxylamine (B1172632) species before the final amine product is obtained. acs.org

A kinetic analysis of the catalytic hydrogenation of a similar compound, N-4-nitrophenyl nicotinamide, using a palladium catalyst revealed that the reaction progresses through a condensation mechanism. mit.edu In this mechanism, an azo dimer intermediate is formed and rapidly consumed, leading to the chemoselective conversion of the nitroarene to the corresponding primary amine. mit.edu

Electron transfer pathways are also integral to the reduction of nitroaromatic compounds. In some systems, the reduction can be initiated by an electron transfer from a catalyst or a reducing agent to the nitro compound, forming a radical anion. This intermediate then undergoes further reactions, including protonation and additional electron transfers, to ultimately yield the amine.

Photoreduction Mechanisms

The reduction of aromatic nitro compounds can also be induced by light in a process known as photoreduction. acs.org Evidence suggests that these reactions can proceed via an electron transfer mechanism. acs.org For instance, the photoreduction of nitrobenzene (B124822) derivatives in the presence of a reducing agent like 10-methyl-9,10-dihydroacridine and perchloric acid has been shown to be an efficient process. acs.org While specific studies on the photoreduction of this compound are not prevalent, the general mechanisms observed for other nitroaromatic compounds are likely applicable. These mechanisms often involve the initial excitation of the nitro compound to a triplet state, which then abstracts a hydrogen atom or participates in an electron transfer process to initiate the reduction sequence. acs.org

Formation of Reactive Intermediates

The reduction of the nitro group proceeds through a series of reactive intermediates. The initial two-electron reduction of the nitro group leads to the formation of a nitroso (-N=O) group. acs.org Further reduction yields a hydroxylamino (-NH-OH) group. acs.org These intermediates are often highly reactive and can undergo subsequent reactions. For example, the nitroso and hydroxylamino intermediates can condense to form an azoxy linkage (-N=N(O)-), which can be further reduced to an azo linkage (-N=N-) and then to a hydrazo linkage (-NH-NH-). acs.org Cleavage of the hydrazo linkage ultimately yields the corresponding amine. The specific intermediates formed and their lifetimes can be influenced by the reaction conditions, including the choice of reducing agent and catalyst. wikipedia.orgacs.org

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, such as the one in this compound, can undergo nucleophilic aromatic substitution (SNAᵣ), although they are generally electron-rich. wikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group activates the aromatic ring towards nucleophilic attack. While the isopropylamino group is not a typical leaving group, under specific and often harsh conditions, substitution reactions can be envisioned.

The mechanism of SNAᵣ typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comyoutube.com

Oxidative Transformations

The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions. acs.org While specific studies on the oxidation of this compound are limited, general principles of aniline (B41778) oxidation can be applied.

For instance, the oxidation of anilines to nitroarenes can be achieved using reagents like trifluoroperacetic acid. mdpi.com In a study on the supercritical water oxidation (SCWO) of nitroanilines, it was found that the amino group is more susceptible to attack than the nitro group. nih.govresearchgate.net The oxidation process in SCWO involves denitrification, ring-opening, and mineralization, ultimately leading to the formation of nitrogen gas, ammonia, and nitrate. nih.govresearchgate.net

Derivatization Reactions

The amino group in this compound allows for a variety of derivatization reactions. These reactions are common for primary and secondary amines and include acylation and alkylation.

Acylation: The reaction of the amino group with acylating agents like acid chlorides or anhydrides results in the formation of amides. ncert.nic.in This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile.

Alkylation: Further alkylation of the secondary amine in this compound can occur, leading to the formation of a tertiary amine. This reaction typically involves an alkyl halide. ncert.nic.in

These derivatization reactions are useful for modifying the properties of the molecule and for synthesizing more complex structures. For example, the derivatization of a related compound, 4-bromo-2-nitroaniline, with an isopropyl group yields N-Isopropyl-4-bromo-2-nitroaniline. nih.gov

Formation of N-Phenylbenzamide Derivatives

This compound can serve as a precursor in the synthesis of N-phenylbenzamide derivatives. This reaction typically involves the acylation of the secondary amine group of this compound with a substituted benzoyl chloride. The nitrogen atom of the isopropylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of the N-phenylbenzamide derivative, with the elimination of hydrochloric acid.

The general reaction scheme is analogous to the synthesis of other N-phenylbenzamide derivatives where a nitroaniline is reacted with a nitrobenzoyl chloride. nih.govgoogle.com For instance, the synthesis of N-(2'-Nitrophenyl)-4-nitrobenzamide is achieved by reacting o-nitroaniline with p-nitrobenzoyl chloride in a solvent like dioxane. google.com Similarly, reacting this compound with a suitable benzoyl chloride derivative under appropriate conditions would yield the corresponding N-(4-nitrophenyl)-N-isopropylbenzamide. The reaction progress can often be monitored using techniques like thin-layer chromatography (TLC) and HPLC-MS. nih.gov

Diazotization and Subsequent Reactions (for 4-nitroaniline)

While this compound is a secondary amine and does not undergo diazotization, its primary amine analog, 4-nitroaniline (B120555), readily undergoes this important reaction. Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C or 273-278 K). byjus.comyoutube.com

The reaction for 4-nitroaniline proceeds as follows: H₂NC₆H₄NO₂ + NaNO₂ + 2HCl → [O₂NC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

The resulting 4-nitrobenzenediazonium (B87018) salt is a highly versatile intermediate in organic synthesis. organic-chemistry.org Unlike diazonium salts from aliphatic amines, which are very unstable, those derived from aromatic amines are more stable at low temperatures due to the delocalization of the positive charge over the benzene (B151609) ring. byjus.com

These diazonium salts can undergo a variety of subsequent reactions:

Coupling Reactions: They can react with electron-rich aromatic compounds like phenols or anilines in what is known as an azo-coupling reaction. This electrophilic substitution reaction joins two aromatic rings through an azo bridge (-N=N-) to form highly colored azo compounds, which are used as dyes. byjus.com For example, the diazonium salt of 4-nitroaniline is used in ingrain dyeing, where the coupling occurs directly on the fabric. youtube.com

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement of the diazonium group with fluorine is achieved by heating the diazonium fluoroborate. organic-chemistry.org

Replacement by Hydroxyl Group: In some cases, such as with 2,4-dinitroaniline, the diazonium group can facilitate the replacement of a nitro group with a hydroxyl group when the reaction is performed in aqueous solution. vaia.com

Below is a table summarizing the typical conditions for the diazotization of 4-nitroaniline.

ParameterConditionSource
Starting Material 4-nitroaniline youtube.com
Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) byjus.comyoutube.com
Temperature 0–5 °C (273–278 K) byjus.com
Product 4-nitrobenzenediazonium salt youtube.com
Key Feature The diazonium salt is typically not isolated and used directly in solution for subsequent reactions. youtube.com

Biological Interactions and Metabolic Pathways

The biological activity of this compound is linked to its metabolism within organisms, which can lead to interactions with key enzyme systems and the generation of reactive chemical species.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are a crucial family of monooxygenases involved in the metabolism of a wide range of foreign compounds (xenobiotics), including drugs and environmental chemicals. nih.gov While specific studies detailing the interaction of this compound with CYP450 are not prevalent, its metabolism can be inferred from related nitroaromatic and N-alkylamine compounds.

Compounds structurally similar to this compound are known substrates for various CYP450 isozymes. nih.gov The metabolic transformations likely catalyzed by CYP450 enzymes include:

Nitroreduction: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This reductive metabolism can be carried out by CYP450 reductases and other cellular reductases. The formation of these reactive intermediates is a key step in the bioactivation of many nitroaromatic compounds.

N-Dealkylation: The isopropyl group attached to the nitrogen can be removed, a common metabolic pathway for N-alkylated amines, leading to the formation of 4-nitroaniline and acetone (B3395972).

Hydroxylation: The isopropyl group or the aromatic ring itself could undergo hydroxylation, catalyzed by CYP450 enzymes, to increase water solubility and facilitate excretion.

Studies on other long-chain nitrosamines have shown that specific isozymes like CYP2B1 and CYP2E1 are involved in their metabolism. nih.gov It is plausible that similar isozymes could be involved in the metabolic processing of this compound. Such interactions can lead to either detoxification or bioactivation of the compound. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant aspect of the biological activity of nitroaromatic compounds is their ability to induce oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov

The mechanism by which this compound likely generates ROS involves the metabolic reduction of its nitro group. This process, often enzyme-catalyzed, can form a nitro anion radical. This radical intermediate can then transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) anion radical (•O₂⁻), regenerating the parent nitro compound. nih.gov This process, known as redox cycling, can repeatedly generate superoxide radicals, leading to a cascade of ROS formation.

This compound → [this compound]•⁻ (enzymatic reduction) [this compound]•⁻ + O₂ → this compound + •O₂⁻ (redox cycle)

The superoxide radical is a primary ROS that can lead to the formation of other, more potent oxidants. nih.gov Research on the related compound 4-nitroquinoline-N-oxide (4NQO) has demonstrated its potent ability to induce the soxRS regulon in Escherichia coli, a response system triggered by superoxide-generating agents. nih.gov This indicates that the nitro functionality is key to the generation of intracellular oxidative stress. This induced stress can damage biological macromolecules, including DNA, lipids, and proteins. nih.gov

The table below summarizes key reactive oxygen species and their characteristics.

Reactive SpeciesNameDescriptionSource
•O₂⁻ Superoxide AnionA primary ROS formed from the one-electron reduction of molecular oxygen. It is a precursor to other ROS. nih.govmdpi.com
H₂O₂ Hydrogen PeroxideFormed from the dismutation of superoxide. It is not a radical but can cross biological membranes and generate the highly reactive hydroxyl radical via the Fenton reaction. nih.gov
•OH Hydroxyl RadicalAn extremely reactive radical that can damage virtually all types of macromolecules. mdpi.com
¹O₂ Singlet OxygenAn electronically excited state of oxygen that is a potent oxidizer of biological molecules, particularly lipids. mdpi.com

Crystallographic Studies and Intermolecular Interactions in N Isopropyl 4 Nitroaniline Derivatives

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.edu This method has been instrumental in elucidating the molecular conformations, intermolecular interactions, and packing arrangements of N-Isopropyl-4-nitroaniline and its analogs.

Advanced X-ray diffraction techniques, often coupled with computational methods like density functional theory, have enabled a thorough characterization of the crystal structures of nitroaniline derivatives. These studies reveal critical details about bond lengths, bond angles, and unit cell dimensions, which are fundamental to understanding the solid-state behavior of these compounds. carleton.edu For instance, the crystal structure of 4-methyl-2-nitroaniline (B134579) was determined to have a monoclinic system with a centrosymmetric space group C2/c. researchgate.net

Crystallographic data for various N-alkyl-4-nitroaniline derivatives have been determined, providing insights into how molecular structure influences crystal packing.

CompoundCrystal SystemSpace GroupReference
N-propyl-4-nitroanilineTriclinicP1 rsc.orgrsc.org
N-butyl-4-nitroanilineOrthorhombicP2₁2₁2₁ rsc.orgrsc.org
N-pentyl-4-nitroanilineMonoclinicP2₁/c rsc.orgrsc.org
N-(n-Decyl)-4-nitroanilineMonoclinicNot specified nih.gov
4-methyl-2-nitroanilineMonoclinicC2/c researchgate.net

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that play a significant role in determining the supramolecular architecture of crystals.

Intermolecular N-H···O and C-H···O Interactions

In the crystal structures of N-alkyl-4-nitroaniline derivatives, intermolecular hydrogen bonds are prevalent. The amine (N-H) group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. For example, in N-(n-Decyl)-4-nitroaniline, molecules are linked into chains by nearly linear N-H···O hydrogen bonds between the amine nitrogen and one of the oxygen atoms of the nitro group of an adjacent molecule. nih.gov

Intramolecular Hydrogen Bonding Effects

While intermolecular hydrogen bonds connect different molecules, intramolecular hydrogen bonds exist within the same molecule. In ortho-nitroanilines, a characteristic intramolecular N-H···O hydrogen bond forms a six-membered ring, which significantly influences the molecule's conformation and spectroscopic properties. This type of interaction is absent in the para-substituted isomer, this compound, leading to different crystalline structures and physical properties.

Aromatic Stacking Interactions (π-π Interactions)

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions are important in the crystal packing of many organic compounds, including nitroaniline derivatives. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring. nih.gov

In some crystal structures, π-π stacking interactions contribute to the formation of columnar or layered arrangements. For example, in one polymorph of 4,5-dimethoxy-2-nitrobenzyl acetate, molecules are stacked in columnar structures via π–π interactions. nih.gov However, in other cases, such as in 4-Iodo-2-methyl-5-nitroaniline, no significant aromatic π–π-stacking interactions are observed. researchgate.net The presence and nature of these interactions are highly dependent on the specific molecular structure and the resulting crystal packing.

Crystal Packing Motifs and Polymorphism

For instance, in N-(n-Decyl)-4-nitroaniline, the molecules pack in planar layers, with the decyl chains of adjacent molecules interleaving to form two-dimensional sheets. nih.gov This contrasts with the packing of shorter-chain analogs where molecules stack in a more parallel fashion. nih.gov The existence of different polymorphs highlights the subtle energy balance between different possible crystal packing arrangements. acs.org

Influence of Alkyl Chain Length on Crystal Structure

Studies on a series of N-alkyl-4-nitroanilines have revealed that the length of the alkyl chain plays a critical role in determining the crystal structure and, consequently, the material's properties. rsc.orgrsc.org A detailed analysis of the crystal structures of N-alkyl-p-nitroanilines from the propyl to the octyl derivative has shown that a change in the alkyl chain length can lead to the formation of either centrosymmetric or noncentrosymmetric crystal lattices. rsc.orgrsc.org

Specifically, the crystal structures of the propyl and pentyl derivatives were found to be centrosymmetric, belonging to the space groups P1 and P2₁/c, respectively. In contrast, the butyl derivative crystallizes in the noncentrosymmetric space group P2₁2₁2₁. rsc.orgrsc.org This difference is significant because noncentrosymmetric crystals are a prerequisite for second-harmonic generation (SHG), a nonlinear optical property. Indeed, powder SHG studies confirmed that only the butyl derivative in this series is active. rsc.orgrsc.org This demonstrates the utility of alkyl chain length as a design element for creating materials with specific optical properties.

The packing also varies with chain length. In the propyl and pentyl derivatives, molecules stack with parallel rings and chains. nih.gov In the longer-chain N-(n-decyl)-4-nitroaniline, the layers are staggered, with alkyl chains positioned between the aromatic rings of adjacent layers. nih.gov

Nonlinear Optical Nlo Properties of N Isopropyl 4 Nitroaniline and Its Derivatives

Second-Order Nonlinear Optical Response

The second-order NLO response of a material is characterized by its ability to generate light at twice the frequency of the incident light, a phenomenon known as second-harmonic generation (SHG). This property is quantified by the first hyperpolarizability (β) at the molecular level.

Second Harmonic Generation (SHG) Efficiency

Research on a series of N-alkyl-p-nitroanilines, where the alkyl chain length was varied from propyl to octyl, revealed a critical dependence of SHG activity on the substituent. rsc.org In this series, only the N-butyl-p-nitroaniline derivative was found to be SHG active. rsc.org The propyl and pentyl derivatives were determined to crystallize in centrosymmetric space groups (P21/c), which precludes the observation of a bulk SHG signal. rsc.org The SHG-active butyl derivative, however, crystallizes in the non-centrosymmetric P212121 space group. rsc.org This highlights the profound influence of the alkyl chain length on the crystal packing and, consequently, the macroscopic NLO properties.

Based on these findings, the SHG efficiency of N-Isopropyl-4-nitroaniline would be contingent on its crystalline symmetry. The branched nature of the isopropyl group, in contrast to the linear alkyl chains studied, could lead to a different packing arrangement, potentially favoring a non-centrosymmetric structure requisite for SHG activity. However, without experimental determination of its crystal structure, its SHG efficiency remains a matter of speculation.

Evaluation of First Hyperpolarizability (β)

The first hyperpolarizability (β) is a molecular property that is the origin of the macroscopic second-order nonlinear optical susceptibility. It is a measure of the nonlinear response of a molecule to an applied electric field. While specific experimental values for the first hyperpolarizability of this compound are not reported in the available literature, data for the parent molecule, p-nitroaniline (pNA), and its derivatives offer a basis for estimation.

The first hyperpolarizability of pNA has been extensively studied, with experimental values reported in various solvents. nih.govoptica.orgresearchgate.net For instance, the first hyperpolarizability of p-nitroaniline has been calculated to be in the range of 53 to 73 x 10⁻³⁰ esu in different solvents when measured at a fundamental wavelength of 1064 nm. nih.gov Theoretical calculations using a quantum mechanics/molecular mechanics (QM/MM) model for pNA in a 1,4-dioxane (B91453) solution also provide insights into its hyperpolarizability. researchgate.netrug.nl

Furthermore, studies on derivatives such as N-benzyl-2-methyl-4-nitroaniline (BNA) provide comparative data. The substitution of a benzyl (B1604629) group at the amino position in a related nitroaniline structure demonstrates how modifications to the donor group can influence the NLO properties.

The introduction of an isopropyl group as the N-alkyl substituent in this compound is expected to influence its first hyperpolarizability. The electron-donating nature of the isopropyl group, albeit modest, can affect the intramolecular charge transfer (ICT) from the amino group to the nitro group, which is a key mechanism for generating a large β value in this class of molecules. The steric bulk of the isopropyl group might also play a role by influencing the planarity of the molecule and the alignment of the donor and acceptor groups.

CompoundFirst Hyperpolarizability (β) (10⁻³⁰ esu)SolventMethod
p-Nitroaniline56DioxaneCalculated (from linear absorption spectra)
p-Nitroaniline53Methylene ChlorideCalculated (from linear absorption spectra)
p-Nitroaniline62AcetonitrileCalculated (from linear absorption spectra)
p-Nitroaniline73Methanol (B129727)Calculated (from linear absorption spectra)

Note: The data presented is for the parent compound p-nitroaniline as direct experimental values for this compound were not found in the reviewed literature.

Third-Order Nonlinear Optical Response

Third-order nonlinear optical effects are characterized by phenomena that depend on the third power of the optical field. These include third-harmonic generation and nonlinear absorption and refraction.

Third-Order Susceptibility (χ⁽³⁾) and Second Hyperpolarizability (γ)

The third-order nonlinear optical response of a material is described by the third-order susceptibility, χ⁽³⁾, at the macroscopic level and the second hyperpolarizability, γ, at the molecular level. These parameters are crucial for applications such as optical switching and optical limiting.

Direct experimental measurements of χ⁽³⁾ and γ for this compound are not available in the surveyed literature. However, studies on related nitroaniline compounds provide an indication of the expected magnitude of these properties. For example, a study on p-nitroaniline picrate (B76445) investigated its third-order NLO properties. researchgate.net The research demonstrated a significant third-order susceptibility (χ⁽³⁾) on the order of 10⁻¹³ esu and a second-order hyperpolarizability (γ) of 10⁻³⁴ esu. researchgate.net These values are attributed to factors such as a low HOMO-LUMO energy gap, intermolecular hydrogen bonding, and intramolecular charge transfer interactions. researchgate.net

The third-order nonlinearity in organic molecules is often associated with the delocalization of π-electrons along the molecular backbone. The presence of the electron-donating isopropylamino group and the electron-withdrawing nitro group in this compound facilitates intramolecular charge transfer, which can enhance the third-order NLO response.

CompoundThird-Order Susceptibility (χ⁽³⁾) (esu)Second Hyperpolarizability (γ) (esu)
p-Nitroaniline Picrate10⁻¹³10⁻³⁴

Note: The data presented is for p-nitroaniline picrate as direct experimental values for this compound were not found in the reviewed literature.

Z-Scan Studies and Reverse Saturable Absorption

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). dtic.milnih.gov This technique involves translating a sample through the focal point of a focused laser beam and measuring the transmittance through a finite aperture (closed-aperture Z-scan) and without an aperture (open-aperture Z-scan).

While no specific Z-scan studies on this compound have been reported, the behavior of similar organic molecules suggests potential characteristics. Many organic chromophores exhibit a phenomenon known as reverse saturable absorption (RSA), where the absorption of light increases with increasing laser intensity. nih.govacrhem.org This property is highly desirable for optical limiting applications, which protect sensitive optical components from high-intensity laser damage.

In a typical open-aperture Z-scan, a material exhibiting RSA will show a normalized transmittance valley at the focal point. dtic.mil For instance, studies on p-nitroaniline picrate have shown that it exhibits reverse saturable absorption. researchgate.net The nonlinear absorption in such molecules often arises from excited-state absorption, where the excited state has a larger absorption cross-section than the ground state.

The closed-aperture Z-scan provides information about the nonlinear refraction. A peak-valley-shaped transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak shape indicates a positive nonlinear refractive index (self-focusing). dtic.mil The study on p-nitroaniline picrate revealed a positive refractive nonlinearity, indicating self-focusing. researchgate.net The behavior of this compound in a Z-scan experiment would depend on the interplay of its nonlinear absorption and refraction properties at the specific wavelength of the laser used.

Structure-Property Relationships in NLO Materials

The nonlinear optical properties of organic molecules like this compound are intrinsically linked to their molecular structure. Several key factors influence the magnitude of the NLO response:

Donor-Acceptor Strength: The combination of a strong electron-donating group (like the amino group) and a strong electron-accepting group (like the nitro group) connected by a π-conjugated system is a fundamental design principle for second-order NLO materials. The strength of the donor and acceptor groups directly impacts the degree of intramolecular charge transfer and, consequently, the first hyperpolarizability (β).

π-Conjugated Bridge: The nature and length of the conjugated bridge connecting the donor and acceptor groups play a crucial role. A longer conjugation length generally leads to a larger NLO response, although this effect can saturate.

Molecular Planarity: A planar molecular structure facilitates π-electron delocalization along the conjugated backbone, which is essential for efficient charge transfer and a large NLO response. Steric hindrance from bulky substituents can disrupt planarity and reduce the NLO properties.

Alkyl Chain Substitution: As seen in the case of N-alkyl-p-nitroanilines, the length and nature of the alkyl substituent on the donor nitrogen atom can have a dramatic effect on the crystal packing. rsc.org This, in turn, dictates whether the bulk material will exhibit second-order NLO properties, as a non-centrosymmetric crystal structure is a prerequisite. The branched isopropyl group in this compound could lead to a different crystalline arrangement compared to its linear alkyl counterparts, with potential implications for its SHG activity.

Intermolecular Interactions: Hydrogen bonding and other intermolecular forces in the solid state can influence the molecular alignment and crystal symmetry, thereby affecting the macroscopic NLO properties.

In essence, the NLO properties of this compound are a result of a delicate balance between its molecular electronic structure and the supramolecular organization in the solid state.

Role of π-Conjugated Systems and Charge Transfer Interactions

The nonlinear optical properties of this compound and related organic molecules are fundamentally linked to the presence of a π-conjugated system that facilitates intramolecular charge transfer (ICT). researchgate.net In the case of this compound, the benzene (B151609) ring acts as the π-conjugated bridge connecting the electron-donating isopropylamino group (-NHCH(CH₃)₂) and the electron-accepting nitro group (-NO₂).

Upon excitation by an intense light source, such as a laser, an electronic charge transfer occurs from the donor to the acceptor group through the π-electron system. This redistribution of electron density leads to a significant change in the molecule's dipole moment, which is a key factor contributing to its large second-order NLO susceptibility (β), also known as hyperpolarizability. The efficiency of this charge transfer is directly related to the strength of the donor and acceptor groups and the length and nature of the π-conjugated path. A more efficient charge transfer generally results in a larger hyperpolarizability and, consequently, a stronger NLO response. The photoexcitation from the donor to the acceptor group in p-nitroaniline (a related compound) is accompanied by this charge transfer, leading to a substantial increase in the dipole moment.

The relationship between the electronic structure and NLO properties is further elucidated by considering the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules with significant NLO responses, the HOMO is typically localized on the electron-donating group, while the LUMO is centered on the electron-accepting group. A smaller HOMO-LUMO energy gap facilitates the electronic transition and charge transfer, often leading to enhanced NLO properties. Studies on similar para-nitroaniline derivatives have shown that enhanced NLO properties are associated with a decrease in the HOMO-LUMO gap.

Influence of Substituents on NLO Response

The NLO properties of the 4-nitroaniline (B120555) framework can be systematically tuned by modifying the substituents on the amino group. The introduction of an isopropyl group on the nitrogen atom of 4-nitroaniline to form this compound influences the molecule's electronic and structural properties, thereby affecting its NLO response.

The isopropyl group is an electron-donating group, which enhances the donor strength of the amino moiety compared to an unsubstituted amino group. This increased donor capacity can lead to a more efficient intramolecular charge transfer upon excitation, potentially resulting in a larger second-order hyperpolarizability (β). Theoretical studies on various para-nitroaniline derivatives have demonstrated that successive substitution of alkyl groups at the amino group can enhance hyperpolarizability and related properties to varying degrees.

Molecular Symmetry and Noncentrosymmetry Considerations

For a material to exhibit second-order nonlinear optical phenomena, such as second-harmonic generation (SHG), it must possess a noncentrosymmetric crystal structure at the macroscopic level. This means that the arrangement of molecules in the crystal lattice must lack a center of inversion. While individual molecules like this compound may possess a large molecular hyperpolarizability (β), if they crystallize in a centrosymmetric space group, their second-order NLO effects will cancel out on a macroscopic scale.

Many organic molecules with promising NLO properties, including derivatives of 4-nitroaniline, have a tendency to crystallize in centrosymmetric structures due to strong dipole-dipole interactions. researchgate.net Overcoming this challenge is a key aspect of designing effective NLO materials. Strategies to induce noncentrosymmetric packing include the introduction of chiral centers, as seen in compounds like N-(4-nitrophenyl)-L-prolinol (NPP), or the formation of co-crystals. optica.orgresearchgate.net

The crystal structure of a material dictates its bulk NLO properties. For instance, the monoclinic P2₁ crystal structure of NPP, a chiral derivative of 4-nitroaniline, allows for a favorable orientation of the molecular charge transfer axis, leading to a significant SHG coefficient. optica.org While specific crystallographic data for this compound was not detailed in the provided search results, the general principle remains that achieving a noncentrosymmetric crystal lattice is a prerequisite for observing a macroscopic second-order NLO response.

Solvent Effects on Nonlinear Optical Properties

The nonlinear optical properties of this compound and its derivatives are significantly influenced by the surrounding solvent environment. The polarity of the solvent can affect the electronic structure and, consequently, the hyperpolarizability of the molecule. This phenomenon, known as solvatochromism, is particularly pronounced in molecules that exhibit strong intramolecular charge transfer.

Theoretical and experimental studies on para-nitroaniline (pNA) and its derivatives have shown that the NLO properties are enhanced as the dielectric constant of the solvent increases. For instance, quantum chemical calculations on pNA derivatives in different media (vacuum, chloroform, ethanol, and DMSO) revealed a gradual increase in the calculated polarizability and hyperpolarizability with an increasing dielectric constant of the solvent. This is attributed to the different stabilization mechanisms of the frontier molecular orbitals by various solvents.

The charge-transfer excited state of pNA is sensitive to the solvent environment and typically exhibits a red solvatochromic shift (a shift to longer wavelengths) in polar or polarizable solvents. This indicates that the excited state is more stabilized by the polar solvent than the ground state. This differential solvation can lead to a smaller energy gap between the ground and excited states, which, as previously discussed, often correlates with an enhanced NLO response. For a small optical gap, the charge transfer occurs more readily, resulting in higher values of polarizability and hyperpolarizability.

The table below illustrates the effect of solvent polarity on the calculated first hyperpolarizability (β) of para-nitroaniline, a closely related compound.

SolventDielectric Constant (ε)First Hyperpolarizability (β) (a.u.)
Gas Phase1.09.35 x 10⁻³⁰
Cyclohexane2.0212.1 x 10⁻³⁰
Dioxane2.2112.5 x 10⁻³⁰
Chloroform4.8114.5 x 10⁻³⁰
Ethanol24.5516.8 x 10⁻³⁰
DMSO46.717.5 x 10⁻³⁰

Data adapted from theoretical calculations on para-nitroaniline.

Optical Limiting Capabilities

While the primary focus of research on this compound and its analogs has been on their second-order nonlinear optical properties, materials with strong NLO responses, particularly those with significant π-electron delocalization and charge transfer characteristics, can also exhibit third-order NLO effects, which are relevant for applications such as optical limiting.

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing input light intensity or fluence. This property is crucial for protecting sensitive optical components and human eyes from damage by high-intensity laser beams. The mechanisms responsible for optical limiting in organic molecules can include two-photon absorption (TPA), excited-state absorption, and nonlinear scattering.

Molecules with large π-conjugated systems and strong intramolecular charge transfer, like the derivatives of 4-nitroaniline, are good candidates for exhibiting significant third-order NLO susceptibilities (χ⁽³⁾) and, by extension, optical limiting behavior. The charge-transfer processes in these π-conjugated systems can lead to efficient population of excited states that have larger absorption cross-sections than the ground state, contributing to the optical limiting effect. nih.gov While specific studies on the optical limiting capabilities of this compound were not found in the search results, the general properties of the 4-nitroaniline family of compounds suggest potential in this area.

Materials Science and Advanced Applications of N Isopropyl 4 Nitroaniline Based Compounds

Unimolecular Electronics and Molecular Diodes

The field of unimolecular electronics aims to use individual molecules as active electronic components. A key target has been the creation of a molecular diode, or rectifier, a single molecule that preferentially allows current to flow in one direction. The fundamental design for such a molecule is the "push-pull" system, where an electron-donating group (the "push") is separated from an electron-accepting group (the "pull") by a conductive molecular bridge.

4-nitroaniline (B120555) and its derivatives are archetypal push-pull molecules. The amino group (or its N-substituted derivatives) acts as the electron donor, the phenyl ring serves as the π-bridge, and the nitro group is a powerful electron acceptor. This intrinsic asymmetry in the molecule's electronic structure is the basis for its potential use as a molecular rectifier. While direct experimental studies on N-isopropyl-4-nitroaniline in molecular junctions are not extensively documented in readily available literature, its structure fits the theoretical requirements perfectly. The N-isopropyl group modifies the electron-donating strength of the amine compared to the unsubstituted 4-nitroaniline, allowing for the fine-tuning of the molecule's electronic properties.

Table 1: Comparison of Functional Groups in Push-Pull Systems

Component Role Example in this compound
Donor Pushes electron density into the bridge Isopropylamino group (-NHCH(CH₃)₂)
Bridge Facilitates electron transfer Phenyl group (-C₆H₄-)

Organic Photonic and Optoelectronic Device Development

The same push-pull electronic structure that makes nitroanilines candidates for molecular diodes also gives them significant nonlinear optical (NLO) properties. When materials with high NLO coefficients interact with the intense electromagnetic field of a laser, they can alter the light's frequency, a property essential for developing advanced photonic and optoelectronic devices.

Derivatives of 4-nitroaniline are among the most widely investigated organic NLO materials. wpmucdn.com For instance, the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) is a highly effective organic crystal for generating and detecting terahertz (THz) waves, a frequency range with applications in security screening and medical imaging. sigmaaldrich.com The high performance of BNA and other analogues stems from the intramolecular charge transfer character endowed by the 4-nitroaniline framework. wpmucdn.comuni.lu Doping nematic liquid crystals with another derivative, N-benzyl-2-methyl-4-nitroaniline, has been shown to produce a fivefold faster fall time in electro-optical response, demonstrating its utility in developing fast-response liquid crystal devices.

This compound shares the essential 4-nitroaniline core responsible for these effects. Its specific N-alkylation influences crystal packing and solubility, which are critical factors for the practical development of NLO materials. Research on similar compounds suggests that this compound is a promising candidate for inclusion in devices such as electro-optic modulators and all-optical switches.

Role as Intermediate in Complex Organic Synthesis

This compound is a valuable building block in multi-step organic synthesis. Its chemical structure contains two key functional groups, the nitro group and the secondary amine, which can be selectively modified.

The most common transformation is the reduction of the nitro group to a primary amine using reagents like catalytic hydrogenation or metals in acidic conditions. This reaction converts this compound into N¹-isopropylbenzene-1,4-diamine, a molecule with two distinct amine groups that can be used to build more complex structures, such as polymers or pharmaceutical compounds. The parent compound, 4-nitroaniline, is a widely used intermediate in the production of antioxidants, pharmaceuticals, and corrosion inhibitors. wikipedia.org Diazonium salts, formed from the primary amine, are key intermediates in making a wide variety of aromatic compounds. ncert.nic.in

The presence of the isopropyl group can also be used to influence the reactivity and physical properties of the molecule, such as its solubility in organic solvents, which is a critical parameter in synthetic chemistry.

Table 2: Key Synthetic Transformations

Starting Material Reaction Type Reagents Product
This compound Reduction H₂, Pd/C or Fe/HCl N¹-isopropylbenzene-1,4-diamine

Use in Dye and Pigment Production

Aromatic amines are foundational to the synthetic dye industry, particularly in the production of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. This azo group acts as a chromophore, the part of a molecule responsible for its color.

The synthesis of an azo dye is typically a two-step process. unb.ca First, a primary or secondary aromatic amine is converted into a diazonium salt. Second, this highly reactive diazonium salt is reacted with a coupling agent, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778). wpmucdn.comnih.gov

This compound, or its parent compound 4-nitroaniline, serves as the starting amine component. blogspot.com For example, 4-nitroaniline is famously used to produce "Para Red," one of the first azo dyes, by coupling its diazonium salt with 2-naphthol. wpmucdn.com The specific shade of an azo dye can be tuned by changing the amine and coupling components. Using this compound as the amine precursor allows for the synthesis of specific, substituted azo dyes with potentially different colors and properties (e.g., solubility, lightfastness) compared to those derived from unsubstituted aniline. researchgate.net

Probes for Protein Conformational Studies (related tryptophan analogues)

In biochemistry and cell biology, derivatives of p-nitroaniline are widely used as chromogenic substrates to study the activity of proteases, a class of enzymes that cleave peptide bonds in proteins. nih.govnih.gov In these applications, an amino acid or a short peptide chain is chemically linked to the amino group of p-nitroaniline, forming an amide bond. This creates a molecule known as a peptide p-nitroanilide (pNA). sigmaaldrich.com

These substrates, such as pGlu-Phe-Leu p-nitroanilide, are colorless. sigmaaldrich.com However, when a specific protease recognizes and cleaves the peptide sequence, it breaks the amide bond and releases the yellow-colored p-nitroaniline molecule. nih.govsigmaaldrich.com The rate of color formation, which can be easily measured with a spectrophotometer, is directly proportional to the activity of the enzyme. nih.govsigmaaldrich.com

This technique is crucial for studying enzyme kinetics, screening for protease inhibitors, and diagnosing diseases. While tryptophan itself is a natural amino acid used in such studies, the p-nitroanilide substrates function as synthetic chromogenic analogues that provide a convenient and continuous assay for a wide range of proteases. nih.govmaastrichtuniversity.nl The principle is readily applicable to derivatives, indicating that peptide conjugates of this compound could potentially be developed for similar purposes.

Table 3: Mentioned Compounds

Compound Name
This compound
4-Nitroaniline
N-benzyl-2-methyl-4-nitroaniline (BNA)
N¹-isopropylbenzene-1,4-diamine
4-Nitrobenzenediazonium (B87018) chloride
2-Naphthol
Para Red
pGlu-Phe-Leu p-nitroanilide

Photophysical Investigations of N Isopropyl 4 Nitroaniline

Photo-reactivity and Photoisomerization Studies

Direct experimental research on the specific photo-reactivity and photoisomerization of N-Isopropyl-4-nitroaniline is limited in published literature. However, significant understanding can be derived from studies on structurally related compounds that share the same core 4-nitroaniline (B120555) moiety.

Research conducted on N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, a Schiff's base containing the 4-nitroaniline structure, revealed that the compound is not photo-reactive when illuminated with UV light. researchgate.netresearchgate.net In that study, the expected photoisomerization from the trans to the cis form, a common phenomenon for many photochromic compounds, was not observed. researchgate.net This lack of reactivity was attributed to a photo-inhibition effect originating from the potent electron-withdrawing nature of the nitro group located at the para position of the aniline (B41778) ring. researchgate.net Given that this compound possesses the same influential 4-nitroaniline functional group, it is plausible that it exhibits a similar low level of photo-reactivity and is unlikely to undergo significant photoisomerization under comparable conditions.

Mechanisms of Photo-inhibition Effects

Photo-inhibition, in the context of organic photochemistry, refers to the suppression of an expected photochemical process, such as isomerization. researchgate.netwikipedia.org The mechanism for this effect in nitroaniline-containing compounds is rooted in their fundamental electronic structure.

The nitro group is a strong electron-withdrawing group, which profoundly influences the electron density distribution across the entire aromatic system. researchgate.net This electronic perturbation affects the energy levels of the ground state (S₀) and the excited singlet (S₁) and triplet (T₁) states. researchgate.net For photoisomerization to occur, the molecule must typically transition to an excited state (like S₁) and remain there long enough for a structural change to take place.

In the case of N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, it has been suggested that the electronic influence of the nitro group results in a very small energy gap between the S₀ and S₁ states. researchgate.net This facilitates a rapid, non-radiative decay from the excited state back to the ground state. researchgate.net This fast relaxation pathway effectively outcompetes the process of isomerization, leading to the observed lack of photo-reactivity. researchgate.net This mechanism of rapid de-excitation from the excited state is the core of the photo-inhibition effect, preventing the molecule from undergoing light-induced structural transformations.

Emission Spectroscopy and Fluorescence Quenching

While specific emission spectra for this compound are not extensively detailed, the broader class of nitroanilines has been thoroughly investigated for its significant impact on the fluorescence of other molecules. Nitroaromatic compounds, including nitroanilines, are widely recognized as efficient fluorescence quenchers. rsc.orgresearchgate.net

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. Studies on various fluorophores have demonstrated that nitroanilines can act as potent quenchers. rsc.orgebi.ac.uk Specifically, 4-nitroanilines have been shown to be particularly effective, in some cases more so than other isomers or even the well-known quencher, picric acid. rsc.orgebi.ac.uk In one study, 4-nitroaniline was found to be the most effective quencher among several analytes, achieving a quenching efficiency of 98.9% for a zinc(II) coordination polymer. researchgate.net

The mechanism behind this quenching often involves the formation of a non-fluorescent ground-state complex between the fluorophore and the nitroaniline quencher, a process that can be described by a "sphere-of-action" model. rsc.orgebi.ac.uk This suggests that the nitroaniline molecule is already in close proximity to the fluorescent molecule before light excitation. ebi.ac.uk Furthermore, time-resolved fluorescence experiments confirm that the presence of nitroanilines reduces the fluorescence lifetime of the fluorophore, which is characteristic of a dynamic quenching component as well. ebi.ac.uk The process is often driven by a photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient nitroaniline.

The table below presents the Stern-Volmer quenching constants (Ksv) for the quenching of pyrene (B120774) fluorescence by various nitroanilines in different solvents, illustrating the high quenching efficiency associated with these compounds.

QuencherSolventStern-Volmer Constant (Ksv) / M⁻¹
2-NitroanilineToluene69
3-NitroanilineToluene38
4-NitroanilineToluene172
2-Methyl-4-nitroanilineToluene178
2-Nitroaniline1,4-Dioxane (B91453)30
3-Nitroaniline1,4-Dioxane21
4-Nitroaniline1,4-Dioxane144
2-Methyl-4-nitroaniline1,4-Dioxane137

Data adapted from studies on pyrene fluorescence quenching by various nitroanilines. ebi.ac.uk The higher Ksv values for 4-nitroaniline and its methylated derivative highlight their superior quenching ability compared to other isomers.

Advanced Analytical Methodologies for N Isopropyl 4 Nitroaniline

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Isopropyl-4-nitroaniline from complex mixtures. The choice between liquid and gas chromatography depends on the sample matrix, the analyte's concentration, and its physicochemical properties, such as polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound, as it can handle polar and thermolabile compounds without the need for derivatization. thermofisher.com Method development for this compound typically involves a reverse-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

A common starting point for method development would involve a C18 column, which is effective for separating a wide range of organic molecules. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Gradient elution, where the mobile phase composition is changed during the run, can be employed to achieve optimal separation of the target analyte from any impurities or matrix components. Detection is commonly performed using a UV-Vis detector, as the nitroaniline chromophore allows for strong absorbance. ijprajournal.com The position of the analyte's peak in the chromatogram is determined by its polarity. researchgate.net

Table 1: Illustrative HPLC Parameters for Nitroaniline Analysis

Parameter Setting Rationale
Column Acclaim™ 120 C18 thermofisher.com Provides good retention and separation for nitroaromatic compounds.
Mobile Phase Methanol/Water or Acetonitrile/Water mixture thermofisher.com Allows for tuning of elution strength to achieve desired retention time.
Detection UV-Vis Detector The nitroaniline structure contains a chromophore suitable for UV detection. ijprajournal.com
Injection Volume 1-100 µL Dependent on sample concentration and method sensitivity.

| Flow Rate | 0.5-1.5 mL/min | Typical flow rate for analytical scale HPLC, balancing speed and resolution. |

This table presents typical starting conditions for method development based on established methods for related nitroanilines.

Gas Chromatography (GC) can also be applied to the analysis of this compound, though it presents challenges due to the compound's polarity and potential for thermal degradation. thermofisher.com Successful GC analysis of nitroanilines requires a highly inert system to prevent analyte loss and peak tailing. chromforum.org

The choice of injection liner is critical; a deactivated liner, such as one treated with Siltek®, is recommended to minimize active sites that can interact with the analyte. chromforum.org A splitless injection is often preferred for trace analysis to ensure the maximum amount of analyte reaches the column. The column choice is also crucial, with a low-to-mid-polarity column like a DB-5 often being a suitable starting point. chromforum.org Careful optimization of the injector temperature and carrier gas flow rate is necessary to ensure efficient transfer of the analyte onto the column without degradation. In some cases, derivatization of the amine group may be considered to improve volatility and chromatographic performance, although this adds complexity to the sample preparation process. thermofisher.com

Table 2: Suggested GC Conditions for Nitroaniline Analysis

Parameter Setting Rationale
Column DB-5 (30m x 0.25mm x 0.25µm) chromforum.org A robust, low-polarity column suitable for a wide range of semi-volatile compounds.
Injection Mode Pulsed Splitless chromforum.org Enhances the transfer of the analyte onto the column, improving sensitivity.
Liner Deactivated (e.g., Siltek®) without wool chromforum.org Minimizes analyte interaction and degradation in the hot injection port.
Carrier Gas Helium or Hydrogen Inert gases commonly used in GC.

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides general-purpose detection, while MS offers higher selectivity and structural information. |

This table outlines recommended conditions based on methods for the parent compound, p-nitroaniline, which are adaptable for this compound.

Detection and Quantification in Complex Matrices

Detecting and quantifying this compound, especially at low levels or in the presence of other substances, requires sensitive and selective analytical methods.

The determination of trace amounts of this compound is essential in fields like environmental monitoring. Techniques that combine a pre-concentration step with sensitive detection are often employed. On-line Solid-Phase Extraction (SPE) coupled with HPLC is one such powerful approach. thermofisher.com This method automates the extraction and concentration of the analyte from a large volume of a liquid sample, significantly lowering the detection limits. thermofisher.com For related nitroanilines, method detection limits (MDLs) of less than 0.2 µg/L have been achieved in water samples using on-line SPE-HPLC. thermofisher.com

Another advanced approach for trace detection involves fluorescence quenching. A study utilizing a solution-processable conjugated porous organic polymer demonstrated high sensitivity for nitroanilines. rsc.org While this specific study focused on other nitroanilines, it found that p-nitroaniline could be detected at levels as low as 455 parts-per-billion (ppb) in solution. rsc.org This suggests that similar fluorescence-based sensing methods could be developed for the sensitive detection of this compound.

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or chemical product. ijprajournal.com For this compound, impurities may originate from starting materials, by-products of the synthesis, or degradation products. ijprajournal.com

Hyphenated techniques, particularly those combining liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS), are the most powerful tools for impurity profiling. ijprajournal.comuni.lu These methods provide not only the separation of impurities but also their structural characterization through mass spectral data. ijprajournal.com Techniques like electrospray ionization (ESI) are considered soft ionization methods that are well-suited for LC-MS analysis, as they typically produce an observable molecular ion, which directly gives the molecular weight of the impurity. ijprajournal.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.

Table 3: Potential Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺ 181.09715
[M+Na]⁺ 203.07909
[M-H]⁻ 179.08259
[M+K]⁺ 219.05303

Source: PubChem. This table shows the predicted mass-to-charge ratios (m/z) for common adducts of this compound, which are crucial for interpreting mass spectra during impurity identification.

Quality Assurance and Method Validation

For analytical data to be considered reliable and accurate, the methods used must undergo rigorous validation. Quality assurance in the analysis of this compound ensures that the chosen analytical procedure is fit for its intended purpose.

Method validation involves a series of steps to confirm the performance characteristics of the analytical procedure. ijprajournal.com This process typically includes:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the standard deviation or relative standard deviation.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

The entire process, from sample selection through chromatographic screening and final optimization, is designed to produce reliable and reproducible analytical statistics. ijprajournal.com This ensures that any data generated regarding the purity, concentration, or impurity profile of this compound is scientifically sound and defensible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isopropyl-4-nitroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common synthesis involves reacting 4-nitroaniline derivatives with isopropylating agents under reflux conditions. For example, this compound can be synthesized via acylation using 4-nitrobenzoyl chloride in anhydrous dichloromethane with N,N-diisopropylethylamine as a base and DMAP as a catalyst. Yield optimization requires incremental reagent addition over 6–8 hours, monitored by TLC (SiO₂, CH₂Cl₂ mobile phase). Impurities often arise from incomplete substitution or side reactions, necessitating purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and isopropyl CH₃ groups (δ 1.2–1.4 ppm). The amine proton (NH) may appear as a broad singlet (δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 195.1) and fragmentation patterns to validate structure .
  • X-ray Crystallography : Resolves steric effects of the isopropyl group and nitro positioning in the crystal lattice .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, polarizing the aromatic ring and activating specific positions for electrophilic attacks. The isopropyl group introduces steric hindrance, reducing reactivity at the ortho position. Reactivity can be quantified using Hammett constants (σₘ for nitro: +0.71) and computational electrostatic potential maps .

Advanced Research Questions

Q. What mechanistic insights can be derived from the reaction kinetics of this compound in acylation reactions?

  • Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism: (1) rapid formation of an acyl-ammonium intermediate and (2) slower nucleophilic attack by the amine. Rate constants (k₁, k₂) depend on solvent polarity and base strength. For example, dichloromethane (low polarity) slows intermediate stabilization compared to DMF, reducing overall yield .

Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. The nitro group lowers LUMO energy, enhancing electrophilicity. Solvent effects are incorporated via COSMO-RS models to simulate solvation dynamics .

Q. What strategies resolve contradictory solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies in binary solvent mixtures (e.g., DCM/hexane or EtOH/H₂O) at controlled temperatures (25–60°C) can reconcile discrepancies. Use the Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity (δₚ), hydrogen bonding (δₕ), and dispersion (δ_d). For example, low solubility in water (δₕ = 42.3 MPa¹/²) contrasts with high solubility in DCM (δₕ = 6.3 MPa¹/²) .

Q. How to design experiments to investigate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Accelerated degradation studies under UV light (λ = 254 nm) or oxidative conditions (H₂O₂/Fe²+) simulate environmental breakdown. Analyze products via LC-MS to identify intermediates (e.g., nitroso or hydroxylamine derivatives). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Thermogravimetric analysis (TGA) coupled with DSC can distinguish between crystalline phases. Recrystallization from ethanol vs. acetonitrile often yields different polymorphs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-Isopropyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-4-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.